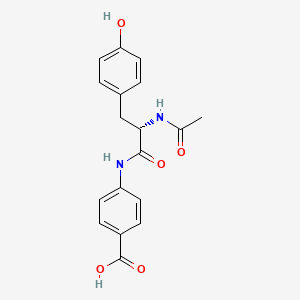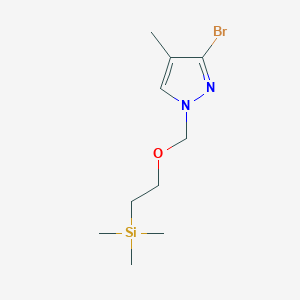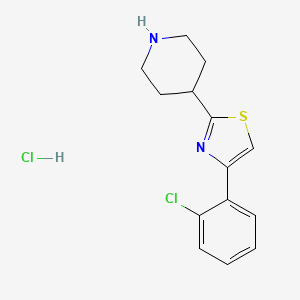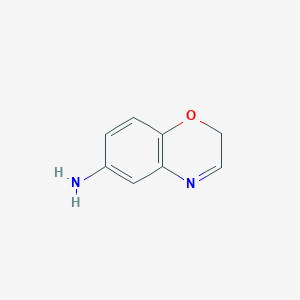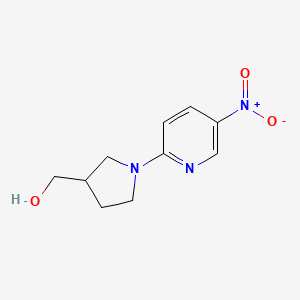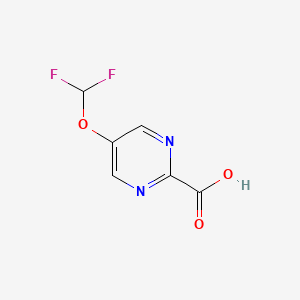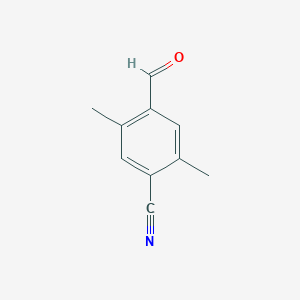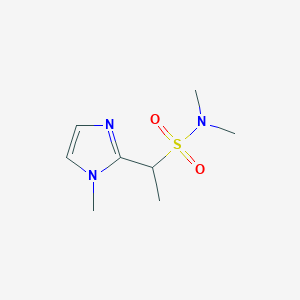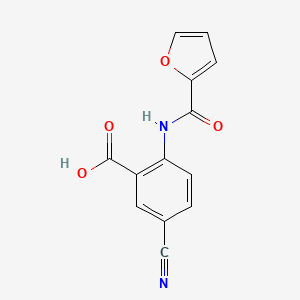
(15Z)-lycopene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-cis-Lycopene is a naturally occurring carotenoid, a type of tetraterpene, predominantly found in tomatoes and other red fruits and vegetables. It is one of the many isomers of lycopene, which is known for its potent antioxidant properties. Unlike the all-trans form, 15-cis-Lycopene has a unique configuration that may influence its bioavailability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-Lycopene involves the isomerization of all-trans-Lycopene. This can be achieved through thermal treatment or exposure to light, which induces the trans-cis isomerization. The process requires careful control of temperature and light exposure to ensure the desired isomer is obtained .
Industrial Production Methods: Industrial production of 15-cis-Lycopene typically involves extraction from natural sources such as tomatoes. The extraction process includes solvent extraction followed by chromatographic separation to isolate the specific isomer. High-performance liquid chromatography (HPLC) is commonly used for this purpose due to its efficiency in separating different isomers .
Análisis De Reacciones Químicas
Types of Reactions: 15-cis-Lycopene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions are particularly significant as they can lead to the formation of different oxidation products, which may have distinct biological activities .
Common Reagents and Conditions: Oxidation of 15-cis-Lycopene can be carried out using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the oxidation of 15-cis-Lycopene include epoxides and other oxidized derivatives. These products can have varying degrees of biological activity and stability .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 15-cis-Lycopene primarily involves its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique structure, which allows it to interact with reactive oxygen species effectively .
Molecular Targets and Pathways: 15-cis-Lycopene targets various molecular pathways involved in oxidative stress and inflammation. It modulates the expression of genes related to antioxidant defense and can inhibit the activity of enzymes that promote oxidative damage .
Comparación Con Compuestos Similares
All-trans-Lycopene: The most common isomer of lycopene, known for its high antioxidant activity.
9-cis-Lycopene: Another isomer with distinct biological properties and potential health benefits.
13-cis-Lycopene: Similar to 15-cis-Lycopene, it has unique bioavailability and stability characteristics.
Uniqueness of 15-cis-Lycopene: 15-cis-Lycopene is unique due to its specific isomeric configuration, which may influence its absorption and biological activity. Studies suggest that cis-isomers of lycopene, including 15-cis-Lycopene, are more bioavailable and may have different health effects compared to the all-trans form .
Propiedades
Número CAS |
59092-07-8 |
|---|---|
Fórmula molecular |
C40H56 |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clave InChI |
OAIJSZIZWZSQBC-XKKDEUFYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



